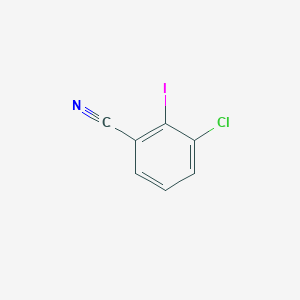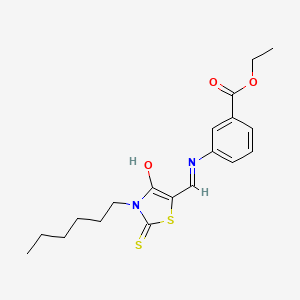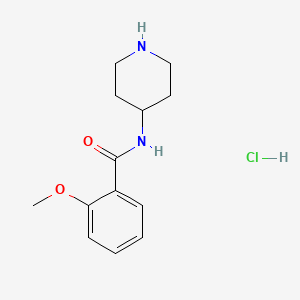
1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, also known as CUCB80, is a synthetic compound that has been used in scientific research for its potential therapeutic benefits. CUCB80 is a urea derivative that has been shown to have neuroprotective effects in various animal models of neurological disorders.
科学的研究の応用
Synthesis and Chemical Properties :
- A study described the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, including derivatives of urea (Petridou-Fischer & Papadopoulos, 1984).
- Another research focused on the synthesis of 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride as a catalyst for the synthesis of dihydropyrimidinones, highlighting the utility of similar imidazole urea derivatives in chemical reactions (Sajjadifar, Nezhad & Darvishi, 2013).
Biological Activities and Applications :
- Novel urea derivatives, including 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo) variants, were synthesized and evaluated for central nervous system activity, indicating potential pharmacological applications (Szacon et al., 2015).
- A study on novel 1,2,4-oxadiazoles, including a compound structurally similar to 1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, demonstrated potent and selective histamine H3 receptor antagonist properties (Clitherow et al., 1996).
- Imidazole urea derivatives containing dioxaphospholanes were synthesized and their antimicrobial evaluation was conducted, showing potential in antimicrobial applications (Rani et al., 2014).
Chemical Reactions and Synthesis Techniques :
- Synthesis techniques for N,N′-disubstituted ureas containing polycyclic fragments, like the adamantane fragment, were developed, which could be relevant for synthesizing similar structures (Danilov, Burmistrov & Butov, 2020).
- Research on N-acyl cyclic urea derivatives, similar in structure to the compound of interest, provided insights into the synthesis and characterization of these compounds (Yang & Gao, 2012).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-11-16-6-8-19(11)9-7-17-14(20)18-10-12-2-4-13(15)5-3-12/h2-6,8H,7,9-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJFHFOMPQDDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2427969.png)




![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B2427977.png)
![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2427979.png)

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2427981.png)


![2-(3-Chlorophenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2427987.png)
![N-(3-chlorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2427989.png)
